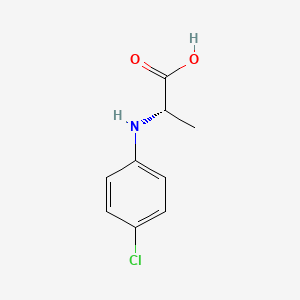

(2S)-2-(4-chloroanilino)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2S)-2-(4-chloroanilino)propanoic acid, also known as 2-Chloro-N-(2-hydroxypropyl)aniline, is an organic compound with a wide range of applications in the fields of chemistry, pharmacology, and biochemistry. It is a chiral compound, meaning that it has two possible stereoisomers, and its structure is composed of a chloro group, an aniline group, and a hydroxypropyl group. This compound has many uses in the laboratory, including the synthesis of other compounds, and has been studied extensively in the scientific literature for its biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Asymmetric Synthesis of α-Chiral Primary Amines

(a): Background: α-Chiral primary amines are valuable building blocks in pharmaceuticals and natural compounds. They also serve as chiral ligands or organocatalysts for asymmetric catalysis. Traditional methods for obtaining enantiopure primary amines involve multistep manipulations on N-substituted substrates, which can be inefficient and costly.

(b): Application: Recent advances in biomimetic chemocatalysis inspired by enzymatic transaminations have provided a straightforward route to access chiral primary amines. Researchers have explored the direct asymmetric synthesis of α-chiral primary amines using catalytic methods. These approaches offer atom-economical and efficient routes to enantiopure amines, with potential applications in synthetic and medicinal chemistry .

Chemical Biology and Peptide Synthesis

(a): Chemical Tools: Researchers use p-chlorophenyl-alanine as a chemical tool to modify peptides and proteins. Its unique properties allow site-specific incorporation during solid-phase peptide synthesis.

These applications highlight the versatility and significance of “(2S)-2-[(4-chlorophenyl)amino]propanoic acid” in diverse scientific contexts. Researchers continue to explore its potential across various disciplines, making it an intriguing compound for further investigation . If you’d like more information on any specific application, feel free to ask!

Propiedades

IUPAC Name |

(2S)-2-(4-chloroanilino)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-6(9(12)13)11-8-4-2-7(10)3-5-8/h2-6,11H,1H3,(H,12,13)/t6-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKAFPNQADHUXMM-LURJTMIESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC1=CC=C(C=C1)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC1=CC=C(C=C1)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-(4-chloroanilino)propanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2,2-trifluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2483870.png)

![4-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B2483876.png)

![(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2483878.png)

![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(4-(tert-butyl)phenyl)methanone oxalate](/img/structure/B2483879.png)

![2-amino-4-(3,4-dichlorophenyl)-6,7-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2483880.png)

![2-(2-fluorophenoxy)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide](/img/structure/B2483884.png)